4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone
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Overview
Description
4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone is a complex organic compound that features both bromobenzaldehyde and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone typically involves multiple steps:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Formation of Hydrazone: The hydrazone moiety is introduced by reacting 4-bromobenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions. This step involves the condensation of the aldehyde group with the hydrazine to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
Oxidation: 4-Bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehydes and related compounds.
Scientific Research Applications
4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its hydrazone linkage, which can form stable complexes with biological molecules.
Pathways Involved: It may influence biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the hydrazone functionality.
Hydrazones: Compounds with similar hydrazone linkages but different aromatic substituents.
Properties
Molecular Formula |
C18H20Br2N4 |
---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-bromophenyl)methylideneamino]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H20Br2N4/c1-23(21-13-15-3-7-17(19)8-4-15)11-12-24(2)22-14-16-5-9-18(20)10-6-16/h3-10,13-14H,11-12H2,1-2H3/b21-13+,22-14+ |
InChI Key |
FRUWDEVHXSUICO-JFMUQQRKSA-N |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)Br)CCN(/N=C/C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=C(C=C1)Br)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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